molecular formula C6H12O6 B118286 果糖 CAS No. 7776-48-9

果糖

货号 B118286
CAS 编号: 7776-48-9
分子量: 180.16 g/mol
InChI 键: BJHIKXHVCXFQLS-FUTKDDECSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Synthesis Analysis

L-Fructose can be produced in high yield from L-sorbose . The process involves the inversion of the hydroxyl groups on carbon atoms C3 and C4 of L-sorbose to produce L-fructose . This inversion can be accomplished in simple, commercial equipment with the aid of common reagents .


Molecular Structure Analysis

Fructose has a cyclic structure due to the presence of the keto group, which results in the formation of the intramolecular hemiacetal . In this arrangement, C5-OH combines with the ketonic group present in the second position . This results in the formation of chiral carbon and two arrangements of CH2OH and OH group .


Chemical Reactions Analysis

Fructose can be fermented anaerobically by yeast or bacteria, where it is converted into carbon dioxide and ethanol . Fructose is also used in Maillard Reaction with amino acids over glucose as the reaction occurs rapidly as they are present in an open-chain form .


Physical And Chemical Properties Analysis

Fructose is a white crystalline compound . It melts at a temperature of 102⁰C . Fructose absorbs moisture rapidly and loses it slowly to form hydroxymethylfurfural in the environment in comparison to other sugars . It is sweet in taste and is the most soluble sugar in water .

科学研究应用

Biotechnological Production of Rare Sugars

L-Fructose can be utilized in the biotechnological production of rare sugars like D-Allose. D-Allose, known for its health benefits such as antitumor and anti-inflammatory properties, is an ideal substitute for table sugar. The enzymatic conversion involving L-Fructose is crucial for producing D-Allose efficiently, which has applications in food engineering, clinical treatment, and healthcare .

Prebiotic Synthesis

The enzymatic synthesis of fructo-oligosaccharides (FOS) from L-Fructose is significant in the field of nutrition. FOS are known for their prebiotic properties, promoting the growth of beneficial gut bacteria. This application is particularly relevant in the development of functional foods and dietary supplements .

Low-Caloric Sweeteners

Due to its sweetness profile, L-Fructose serves as a low-caloric sweetener in the food industry. It provides a sweet taste without the high caloric content associated with traditional sugars, which is beneficial for weight management and diabetes control .

属性

IUPAC Name

(3R,4S,5S)-1,3,4,5,6-pentahydroxyhexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHIKXHVCXFQLS-FUTKDDECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@@H]([C@H](C(=O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60420083
Record name L-(+)-Fructose
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Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Fructose

CAS RN

7776-48-9
Record name L-Fructose
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Record name Fructose, L-
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Record name L-(+)-Fructose
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Record name 7776-48-9
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Record name FRUCTOSE, L-
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Synthesis routes and methods

Procedure details

L-Fructose, which has not been found in nature, was synthesized for the first time by Fischer. See E. Fischer, Ber., 23 (1890) 370-394. DL-Glucose phenylosazone was prepared from α-acrose and hydrolyzed to the glycosulose, which was reduced to DL-fructose. L-Fructose was isolated from the mixture. L-Fructose was later synthesized by Wolfrom and Thompson from L-arabinonic acid in five steps. See M. L. Wolfrom and A. Thompson, Methods of Carbohydr. Chem., 1 (1962) 118-120.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Fructose
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L-Fructose
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L-Fructose
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L-Fructose
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L-Fructose
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L-Fructose

Q & A

A: L-Fructose shares the same molecular formula as D-fructose, which is C6H12O6, giving it a molecular weight of 180.16 g/mol. []

A: L-Fructose crystallizes as β-pyranose with a 5C2 conformation. []

A: D-fructose and L-fructose are mirror images of each other. While they share the same chemical formula and connectivity, their three-dimensional structures are non-superimposable, making them chiral molecules. [, ]

A: Studies in rats suggest that L-fructose, unlike L-glucose, can contribute to whole-body energy metabolism, likely via fermentation by gut microorganisms. This results in a lower, but still significant, energy yield compared to D-fructose. [, ]

A: Research using INS-1 rat insulinoma cells indicates that chronic exposure to L-fructose, unlike D-fructose, did not negatively affect insulin gene expression or induce apoptosis, suggesting it may not have the same potentially detrimental effects on pancreatic β-cells as its D-enantiomer. []

A: Yes, L-fructose has been shown to inhibit the antimicrobial activity of the bovine lactoperoxidase system, possibly by reducing lactoperoxidase's catalytic activity through non-competitive inhibition. []

A: Yes, a strain of Aureobasidium pullulans (LP23) was isolated and found to effectively convert L-fructose to L-sorbitol. []

A: L-Fructose can be synthesized from L-mannose using L-rhamnose isomerase (L-RI). [] It can also be prepared through a carbonyl translocation method starting from D-glucose in five steps with a 55% overall yield. [] Additionally, a one-pot synthesis of L-fructose has been developed using L-rhamnulose 1-phosphate aldolase (RhaD) with racemic glyceraldehyde and dihydroxyacetone in the presence of borate buffer. []

A: Yes, studies have shown that the addition of L-fructose to achiral 3-mercaptophenylboronic acid (3-MPB) protected silver and gold nanoclusters induces a significant chiroptical response in the metal-based electronic transitions, suggesting the formation of optically active boronate esters on the surface of the nanoparticles. [, ]

A: Yes, L-fructose has been used as a template in the synthesis of macroporous polymers containing chiral cavities for the enantioselective separation of racemic D,L-fructose and its derivatives. [] It can also be used to generate helically aligned nanopores in honeycomb-like carbon walls through a cylindrical self-assembly process with polystyrene nanoparticles followed by carbonization. []

A: Research suggests that L-fructose may influence the attachment of the fish pathogen Photobacterium damselae subsp. piscicida to fish cells. [] Additionally, L-fructose weakly inhibited the agglutination of Beijerinckia to cotton leaf extracts, suggesting a possible role in bacterial-plant interactions. []

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